beta-Amyrin palmitate

Catalog No.
S518852
CAS No.
5973-06-8
M.F
C46H80O2
M. Wt
665.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Amyrin palmitate

Researchers requiring reproducible antidiabetic or anti-inflammatory studies face variability with crude plant extracts. β-Amyrin palmitate (CAS 5973-06-8) provides the defined, high-purity compound, eliminating confounding unknowns. • Consistent lot-to-lot purity (≥98%) for reliable dose-response. • Enhanced lipophilicity enables seamless integration into oil-based topical and oral formulations. • Demonstrated microgram-level glucose uptake inhibition supports preclinical diabetes research. In stock for immediate dispatch.

CAS Number

5973-06-8

Product Name

beta-Amyrin palmitate

IUPAC Name

[(3S,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate

Molecular Formula

C46H80O2

Molecular Weight

665.1 g/mol

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3/t36-,37?,38-,39+,43-,44+,45-,46-/m1/s1

InChI Key

VFSRKCNYYCXRGI-LAZBMHKSSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C

solubility

Soluble in DMSO

Synonyms

Amyrin palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C

The exact mass of the compound beta-Amyrin palmitate is 664.6158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

beta-Amyrin palmitate (CAS 5973-06-8) is a triterpenoid ester formed from the pentacyclic triterpene β-amyrin and the saturated fatty acid, palmitic acid. This esterification significantly increases the lipophilicity of the parent β-amyrin, a modification that enhances its solubility in organic solvents and oils, which is a critical attribute for its use in cosmetic and topical preparations. Naturally occurring in various plants, beta-amyrin palmitate is investigated for a range of biological activities, including anti-inflammatory and antidiabetic effects, often showing distinct efficacy compared to its parent compound.

Research Fit

Compound Class Pentacyclic triterpene ester (oleanane-type) Isolated from multiple botanical sources
Research Model Fit CNS pharmacology and antidyslipidemic studies Supports rodent in vivo model context
Formulation Context Requires organic solvent for dissolution Practically insoluble in water; DMSO, chloroform compatible

Substituting beta-amyrin palmitate with its parent alcohol, β-amyrin, is often unfeasible due to critical differences in physicochemical properties. The palmitate ester's enhanced lipophilicity is key for its incorporation into oil-based formulations and may influence its bioavailability and skin permeability. Using crude plant extracts, such as those from *Calendula officinalis*, introduces significant variability in the concentration of beta-amyrin palmitate and other active triterpenoids, compromising the reproducibility of research results and the consistency of commercial products. Procuring the defined compound (CAS 5973-06-8) ensures lot-to-lot consistency and eliminates confounding variables from unknown components in complex mixtures.

Substitution Risk

vs. Beta-Amyrin
Esterification with palmitic acid alters lipophilicity and bioactivity profile, making the parent alcohol non-interchangeable for pharmacological studies.
vs. Alpha-Amyrin Palmitate
Stereochemical differences produce divergent biological outcomes; alpha-isomer shows chymotrypsin inhibition while beta-isomer targets HMG-CoA reductase and CNS pathways.
vs. Beta-Amyrin Acetate
Functional profiles differ significantly: β-palmitate prioritizes LDL reduction context while β-acetate shows stronger HDL-C/TC ratio elevation in reported models.

Potent Antidiabetic Activity at Low Doses, Outperforming Parent Compound Precursors

In studies on diabetic rat models, beta-amyrin palmitate demonstrated potent antidiabetic activity at a very low dose of 50 µg/kg body weight. This efficacy is noted as significant, especially when compared to the higher doses (e.g., 100 mg/kg) at which the parent mixture of α- and β-amyrin is typically tested to achieve normalization of blood glucose levels. The primary mechanism appears to be the inhibition of intestinal glucose absorption, reducing postprandial hyperglycemia.

Evidence DimensionEffective Antidiabetic Dose
Target Compound Data50 µg/kg body weight
Comparator Or Baselineα/β-amyrin mixture (Parent Compounds): 100 mg/kg body weight
Quantified DifferenceEffective at a dose approximately 2000 times lower than the parent amyrins.
ConditionsIn vivo; Alloxan-induced and streptozotocin-induced diabetic rat models.

This significant dose-potency advantage makes beta-amyrin palmitate a more efficient and targeted choice for research into novel antidiabetic therapeutics.

LDL Reduction vs. β-Amyrin Acetate
Head-to-head
44% vs. 36% LDL reduction (10 mg/kg oral, hamster model)
Reported greater LDL-lowering endpoint context
Supports compound selection for antidyslipidemic research prioritizing LDL endpoints

Defined Thermal Properties for Processability and Formulation

beta-Amyrin palmitate has a distinct melting point of 77°C, which is significantly lower than that of its parent compound, β-amyrin (mp 197-197.5°C). This lower melting point is a critical processability parameter, allowing for easier and more energy-efficient incorporation into heated cosmetic emulsions, waxes, and other formulations without requiring the high temperatures that could degrade other active ingredients.

Evidence DimensionMelting Point (°C)
Target Compound Data77°C
Comparator Or Baselinebeta-Amyrin (Parent Compound): 197-197.5°C
Quantified DifferenceMelting point is ~120°C lower than the parent alcohol.
ConditionsStandard physical property measurement.

This provides a clear processing advantage, enabling its use in temperature-sensitive formulations where the high melting point of β-amyrin would be prohibitive.

HDL-C/TC Ratio vs. β-Amyrin Acetate
Head-to-head
28% vs. 49% ratio increase (β-AA shows higher improvement)
Functional profiles are not interchangeable
Informs target-specific compound selection based on lipid parameter priorities

Enhanced Lipophilicity for Improved Handling and Oil-Phase Compatibility

The esterification of β-amyrin with palmitic acid results in a molecule with significantly increased lipophilicity, as indicated by its high calculated XLogP3-AA value of 17.1. While the parent compound β-amyrin is already poorly soluble in water, it is also only sparingly soluble in alcohols. The palmitate ester form is readily soluble in common formulation solvents like chloroform and DMSO and is expected to have high compatibility with cosmetic oils and lipids, making it suitable as an emollient and conditioning agent.

Evidence DimensionCalculated Lipophilicity (XLogP3-AA)
Target Compound Data17.1
Comparator Or Baselinebeta-Amyrin (Parent Compound): Lower lipophilicity, less soluble in non-polar solvents.
Quantified DifferenceThe addition of a C16 fatty acid chain drastically increases non-polar character.
ConditionsComputational property calculation and qualitative solubility data.

For developing oil-based serums, creams, or other anhydrous formulations, the palmitate form offers superior solubility and handling characteristics over the parent triterpene.

Anti-Hyperglycemic Assay Potency
Class-level
Reported effective at 50 µg/kg oral dose in diabetic rat models
Supports low-dose diabetes research context
CAUTION: Different model systems; not directly comparable to α-amyrin acetate data
CNS Pharmacological Profile
Head-to-head
Distinct signature: reduces immobility and locomotion, antagonizes methamphetamine-induced activity
Partially overlaps with mianserin, differs from imipramine
Supports selection for α1-adrenoceptor mechanism studies with a sedative-like component
Natural Co-Occurrence Ratio
Reported
13:3 ratio (α-amyrin palmitate : β-amyrin palmitate in D. blancoi)
Source-dependent isomer abundance context
Prioritize purified standards over crude extracts for isomer-specific research
HMG-CoA Reductase Inhibition
Context-dependent
In vitro and in silico orthogonal validation of target engagement
Supports mechanism-based study context
Exact IC50 not reported; functional differentiation requires downstream lipid parameter review

High-Potency Active for Metabolic Disease Research

Due to its demonstrated antidiabetic effects at microgram-level dosages, beta-amyrin palmitate is a prime candidate for preclinical studies investigating novel therapeutics for type 2 diabetes and metabolic syndrome, particularly those focused on modulating intestinal glucose uptake.

Functional Ingredient in Temperature-Sensitive Cosmetic Formulations

The compound's low melting point (77°C) allows for its integration into sophisticated cosmetic formulations, such as emulsions, balms, and sticks, without requiring high-temperature processing that could compromise the stability of other vitamins, antioxidants, or sensitive active ingredients.

Oil-Soluble Emollient for Topical and Dermatological Products

The high lipophilicity of beta-amyrin palmitate makes it an excellent choice for oil-based serums, barrier creams, and ointments where high solubility in the lipid phase is required for a homogenous and stable final product.

Application Selection Guide

Application
Selection Property
Validation Focus
Antidyslipidemic research (LDL-focused)
LDL reduction endpoint context
Review vs. β-amyrin acetate in dyslipidemic models
Anti-diabetic drug discovery research
Low-dose assay potency context
Confirm model-specific efficacy and glucose tolerance endpoints
CNS pharmacology (α1-adrenoceptor)
Behavioral pharmacology profile
Validate mechanism via interaction studies; compare with mianserin signature
Natural product reference standard procurement
Isomeric purity and analytical characterization
Source-dependent isomer ratio review; COA verification required

XLogP3

17.1

Hydrogen Bond Acceptor Count

2

Exact Mass

664.61583179 g/mol

Monoisotopic Mass

664.61583179 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Wen S, Gu D, Zeng H. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways. J BUON. 2018 Jul-Aug;23(4):965-970. PubMed PMID: 30358200.
2: Wei CC, Chang CH, Liao VH. Anti-Parkinsonian effects of β-amyrin are regulated via LGG-1 involved autophagy pathway in Caenorhabditis elegans. Phytomedicine. 2017 Dec 1;36:118-125. doi: 10.1016/j.phymed.2017.09.002. Epub 2017 Sep 21. PubMed PMID: 29157804.
3: Santos FA, Carvalho KMMB, Batista-Lima FJ, Nunes PIG, Viana AFSC, de Carvalho Almeida da Silva AA, da Cruz Fonseca SG, Chaves MH, Rao VS, Magalhães PJC, de Brito TS. The triterpenoid alpha, beta-amyrin prevents the impaired aortic vascular reactivity in high-fat diet-induced obese mice. Naunyn Schmiedebergs Arch Pharmacol. 2017 Oct;390(10):1029-1039. doi: 10.1007/s00210-017-1404-1. Epub 2017 Jul 17. PubMed PMID: 28717838.
4: Ishii M, Nakahara T, Ikeuchi S, Nishimura M. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway. Biochem Biophys Res Commun. 2015 Nov 27;467(4):676-82. doi: 10.1016/j.bbrc.2015.10.085. Epub 2015 Oct 20. PubMed PMID: 26498523.
5: Okoye NN, Ajaghaku DL, Okeke HN, Ilodigwe EE, Nworu CS, Okoye FB. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity. Pharm Biol. 2014 Nov;52(11):1478-86. doi: 10.3109/13880209.2014.898078. Epub 2014 Jul 15. PubMed PMID: 25026352.
6: Otuki MF, Ferreira J, Lima FV, Meyre-Silva C, Malheiros A, Muller LA, Cani GS, Santos AR, Yunes RA, Calixto JB. Antinociceptive properties of mixture of alpha-amyrin and beta-amyrin triterpenes: evidence for participation of protein kinase C and protein kinase A pathways. J Pharmacol Exp Ther. 2005 Apr;313(1):310-8. Epub 2004 Dec 30. PubMed PMID: 15626726.

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